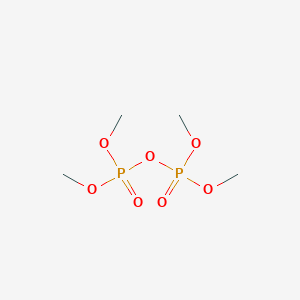
Tetramethylpyrophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethylpyrophosphate is a useful research compound. Its molecular formula is C4H12O7P2 and its molecular weight is 234.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
Insecticide Use
Tetramethylpyrophosphate is primarily used as an insecticide due to its efficacy against a wide range of pests. It acts as a contact poison, disrupting the nervous system of insects by inhibiting the enzyme acetylcholinesterase, which is crucial for neurotransmission.
- Target Pests : Effective against aphids, mites, spiders, mealybugs, leafhoppers, lygus bugs, thrips, and leafminers.
- Market Presence : It is one of the most widely used pesticides in the United States due to its effectiveness and rapid degradation in the environment, minimizing long-term ecological impact .
Table 1: Efficacy of this compound Against Common Pests
| Pest Type | Effectiveness | Mode of Action |
|---|---|---|
| Aphids | High | Acetylcholinesterase inhibition |
| Mites | High | Acetylcholinesterase inhibition |
| Leafhoppers | Moderate | Acetylcholinesterase inhibition |
| Thrips | High | Acetylcholinesterase inhibition |
Medical Applications
Treatment for Myasthenia Gravis
This compound has been investigated for its potential use in treating myasthenia gravis, an autoimmune disorder characterized by weakness in the skeletal muscles. Its mechanism involves increasing acetylcholine levels at neuromuscular junctions by inhibiting acetylcholinesterase activity .
Ocular Effects
Research has shown that this compound may have miotic (pupil-constricting) effects and potential applications in treating glaucoma due to its anticholinesterase properties. Studies indicate that it can enhance ocular fluid outflow and reduce intraocular pressure .
Environmental Remediation
Removal from Water Sources
Recent studies have explored the use of natural adsorbents such as cork granules to remove this compound from contaminated water. The research demonstrated that cork granules could effectively adsorb the pesticide, achieving up to 91.4% removal efficiency . This application highlights the compound's environmental impact and the need for effective remediation strategies.
Table 2: Effectiveness of Cork Granules in TEPP Removal
| Adsorbent Type | Removal Efficiency (%) | Mechanism |
|---|---|---|
| Cork Granules | 91.4 | Adsorption |
Toxicological Studies
This compound is highly toxic to both warm-blooded and cold-blooded animals. Its toxicity profile includes:
- Dermal Exposure : LD50 values indicate high toxicity through skin contact (2.4 mg/kg in rats).
- Oral Exposure : LD50 values for oral ingestion are similarly low (1.12 mg/kg in rats) .
Case studies have documented incidents of organophosphate poisoning among agricultural workers exposed to this compound without adequate protective measures. Symptoms included nausea, weakness, and respiratory distress .
Eigenschaften
CAS-Nummer |
690-49-3 |
|---|---|
Molekularformel |
C4H12O7P2 |
Molekulargewicht |
234.08 g/mol |
IUPAC-Name |
dimethoxyphosphoryl dimethyl phosphate |
InChI |
InChI=1S/C4H12O7P2/c1-7-12(5,8-2)11-13(6,9-3)10-4/h1-4H3 |
InChI-Schlüssel |
AXDCOWAMLFDLEP-UHFFFAOYSA-N |
SMILES |
COP(=O)(OC)OP(=O)(OC)OC |
Kanonische SMILES |
COP(=O)(OC)OP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















